

An In-depth Technical Guide to N-Isopropylbenzamide (N-propan-2-ylbenzamide)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Isopropylbenzamide**

Cat. No.: **B184332**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Isopropylbenzamide**, identified by its IUPAC name N-propan-2-ylbenzamide. This document collates critical data on its chemical and physical properties, detailed synthesis protocols, spectroscopic data, and known biological activities, offering a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

N-propan-2-ylbenzamide is a white solid organic compound. A summary of its key quantitative properties is presented in Table 1 for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₃ NO	--INVALID-LINK--
Molecular Weight	163.22 g/mol	--INVALID-LINK--
IUPAC Name	N-propan-2-ylbenzamide	--INVALID-LINK--
CAS Number	5440-69-7	--INVALID-LINK--
Melting Point	101-103 °C	--INVALID-LINK--
Boiling Point	320.2 °C at 760 mmHg	--INVALID-LINK--
Density	1 g/cm ³	--INVALID-LINK--
Flash Point	187.3 °C	--INVALID-LINK--
Refractive Index	1.513	--INVALID-LINK--
Vapor Pressure	0.000323 mmHg at 25°C	--INVALID-LINK--

Spectroscopic Data

The structural characterization of N-propan-2-ylbenzamide is supported by various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are summarized below.

NMR Spectroscopy

Nucleus	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
^1H	CDCl_3	7.75-7.73	m	2H, Aromatic	
^1H	CDCl_3	7.45-7.38	m	3H, Aromatic	
^1H	CDCl_3	6.12	br s	1H, NH	
^1H	CDCl_3	4.32-4.20	m	1H, CH	
^1H	CDCl_3	1.23	d	6.8	6H, 2x CH_3
^{13}C	CDCl_3	166.7	C=O		
^{13}C	CDCl_3	134.9	Aromatic C		
^{13}C	CDCl_3	131.1	Aromatic C		
^{13}C	CDCl_3	128.4	Aromatic C		
^{13}C	CDCl_3	126.8	Aromatic C		
^{13}C	CDCl_3	41.8	CH		
^{13}C	CDCl_3	22.7	2x CH_3		

Source: Royal Society of Chemistry

Infrared (IR) Spectroscopy

Wavenumber (cm^{-1})	Assignment
3290	N-H Stretch
1630	C=O Stretch (Amide I)

Source: Royal Society of Chemistry

Mass Spectrometry (GC-MS)

m/z	Interpretation
163	[M] ⁺ (Molecular Ion)

Source: SpectraBase

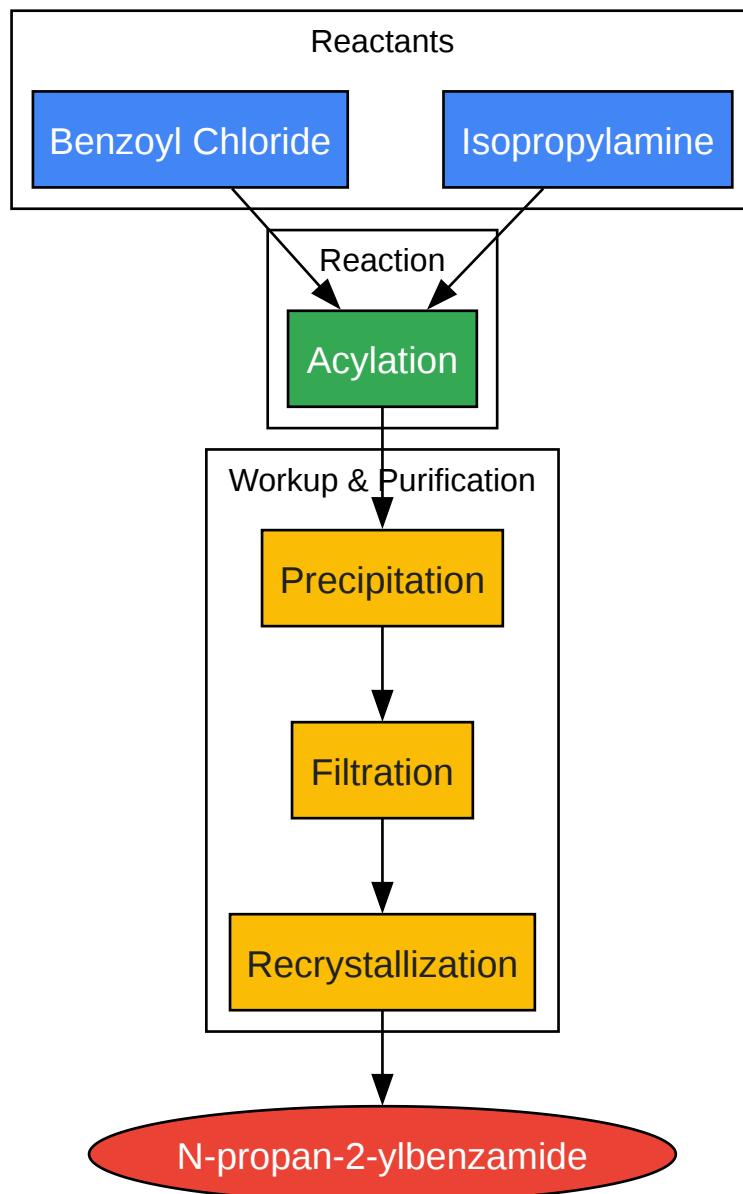
Experimental Protocols

A generalized and reliable method for the synthesis of N-propan-2-ylbenzamide is the acylation of isopropylamine with benzoyl chloride.

Synthesis of N-propan-2-ylbenzamide

Materials:

- Benzoyl chloride
- Isopropylamine (2-aminopropane)
- Dry acetone
- Ice
- Ethanol
- Dichloromethane


Procedure:

- In a round-bottom flask, dissolve isopropylamine (1.0 equivalent) in dry acetone.
- Cool the solution in an ice bath.
- Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.

- Pour the reaction mixture into a beaker containing ice water.
- Collect the resulting white precipitate by filtration.
- Wash the precipitate with cold water.
- Purify the crude product by recrystallization from a mixture of ethanol and dichloromethane (1:1 v/v) to yield pure N-propan-2-ylbenzamide.

Diagram of the Synthesis Workflow:

Synthesis Workflow for N-propan-2-ylbenzamide

[Click to download full resolution via product page](#)

Caption: A schematic overview of the synthesis of N-propan-2-ylbenzamide.

Biological Activity

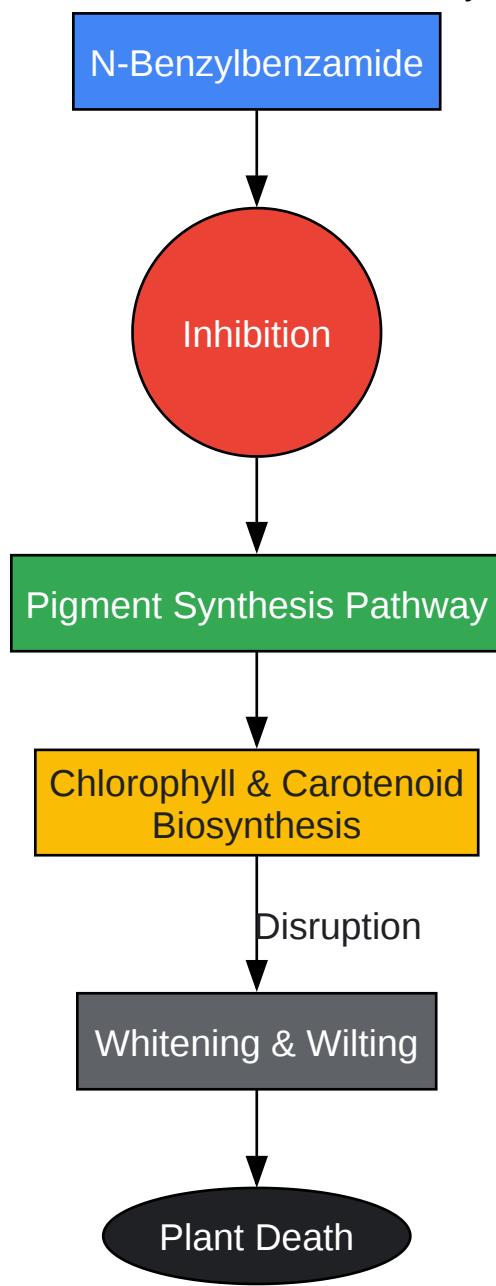
While specific biological activities of N-propan-2-ylbenzamide are not extensively documented, the broader class of N-substituted benzamides has shown promise in several therapeutic and agricultural applications.

Anticonvulsant Activity

Several studies have demonstrated that N-substituted benzamide derivatives possess significant anticonvulsant properties.^{[1][2][3]} For instance, N-benzyl-2-acetamido-3-methoxypropionamide showed a potent anticonvulsant effect in mice with an ED₅₀ of 8.3 mg/kg in the maximal electroshock-induced seizure (MES) test.^[1] Another study on 4-nitro-N-phenylbenzamides also reported significant activity in the MES test, with N-(2,6-dimethylphenyl)-4-nitrobenzamide having an ED₅₀ of 31.8 μmol/kg.^[4] These findings suggest that the benzamide scaffold is a viable pharmacophore for the development of novel anticonvulsant agents. The mechanism of action for many of these compounds is still under investigation, but some are thought to modulate ion channels or neurotransmitter systems in the central nervous system.

Table of Anticonvulsant Activity for Related Benzamide Derivatives:

Compound	Test Model	Animal	ED ₅₀
N-benzyl-2-acetamido-3-methoxypropionamide	MES	Mouse (i.p.)	8.3 mg/kg
N-benzyl-2-acetamido-3-ethoxypropionamide	MES	Mouse (i.p.)	17.3 mg/kg
N-(2,6-dimethylphenyl)-4-nitrobenzamide	MES	Mouse (i.p.)	31.8 μmol/kg
N-(2-chloro-6-methylphenyl)-4-nitrobenzamide	MES	Mouse (i.p.)	90.3 μmol/kg


Sources:^{[1][4]}

Herbicidal Activity

N-benzylbenzamide compounds have been identified as potent herbicides.^[5]^[6] They are reported to act as pigment synthesis inhibitors, leading to whitening of the plant leaves, followed by wilting and death.^[6] This class of compounds has shown efficacy against weeds that have developed resistance to existing herbicides.^[5]

Diagram of the Proposed Herbicidal Mechanism of Action:

Proposed Herbicidal Mechanism of N-Benzylbenzamides

[Click to download full resolution via product page](#)

Caption: Inhibition of pigment synthesis by N-benzylbenzamides leading to plant death.

Conclusion

N-propan-2-ylbenzamide is a well-characterized compound with established chemical and physical properties. While direct biological data is limited, the broader class of N-substituted benzamides demonstrates significant potential as anticonvulsant and herbicidal agents. This technical guide provides a solid foundation for researchers and drug development professionals to explore the therapeutic and agricultural applications of this and related compounds. Further investigation into the specific biological activities and mechanisms of action of N-propan-2-ylbenzamide is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and anticonvulsant activity of some 4-nitro-N-phenylbenzamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. CN112203515B - Use of N-benzylbenzamides as herbicides - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-Isopropylbenzamide (N-propan-2-ylbenzamide)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b184332#iupac-name-for-n-isopropylbenzamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com